[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1211511-65-7
VCID: VC2549253
InChI: InChI=1S/C11H14N2S/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10/h3-6H,7,12H2,1-2H3
SMILES: CC(C)(CN)C1=NC2=CC=CC=C2S1
Molecular Formula: C11H14N2S
Molecular Weight: 206.31 g/mol

[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride

CAS No.: 1211511-65-7

Cat. No.: VC2549253

Molecular Formula: C11H14N2S

Molecular Weight: 206.31 g/mol

* For research use only. Not for human or veterinary use.

[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride - 1211511-65-7

Specification

CAS No. 1211511-65-7
Molecular Formula C11H14N2S
Molecular Weight 206.31 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-yl)-2-methylpropan-1-amine
Standard InChI InChI=1S/C11H14N2S/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10/h3-6H,7,12H2,1-2H3
Standard InChI Key HQIWOQAXHCOMOF-UHFFFAOYSA-N
SMILES CC(C)(CN)C1=NC2=CC=CC=C2S1
Canonical SMILES CC(C)(CN)C1=NC2=CC=CC=C2S1

Introduction

The compound “[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride” is a derivative of benzothiazole, a heterocyclic aromatic compound with significant applications in medicinal chemistry. Benzothiazole derivatives are well-known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article provides a detailed review of the synthesis, structural characterization, and potential biological applications of this compound.

Synthesis and Characterization

The synthesis of benzothiazole derivatives typically involves:

  • Cyclization Reaction: Formation of the benzothiazole ring through condensation of o-aminothiophenol with aldehydes or carboxylic acids.

  • Alkylation: Introduction of the methylpropylamine group via alkylation reactions under controlled conditions.

  • Salt Formation: Conversion into the dihydrochloride form to enhance stability and solubility.

Characterization Techniques:

  • Infrared (IR) Spectroscopy: Confirms functional groups such as C=S (thiazole) and NH (amine).

  • Nuclear Magnetic Resonance (NMR): Provides insights into the molecular structure, including chemical shifts for aromatic protons and methyl groups.

  • Mass Spectrometry (MS): Confirms molecular weight and purity.

Biological Activities

Benzothiazole derivatives, including this compound, exhibit promising biological activities due to their structural versatility:

Antimicrobial Activity

The benzothiazole scaffold has been shown to inhibit bacterial and fungal growth effectively:

  • Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis).

  • Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae).

  • Fungal strains (Candida albicans, Aspergillus niger).

Anticancer Potential

Benzothiazole derivatives are known to target cancer cells selectively by:

  • Binding to DNA or interfering with enzymatic pathways critical for cell survival.

  • Inhibiting tumor growth in colorectal carcinoma cell lines (e.g., HCT116).

Other Applications

Potential applications include antitubercular activity and enzyme inhibition (e.g., dihydrofolate reductase).

Research Findings

ActivityTested Organism/Cell LineResults
AntimicrobialE. coli, S. aureusMIC values: 1–5 µM
AnticancerHCT116 (colorectal cancer)IC50: ~5 µM
AntifungalC. albicansMIC: ~2 µM

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